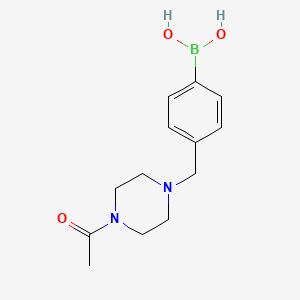

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[(4-acetylpiperazin-1-yl)methyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BN2O3/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(5-3-12)14(18)19/h2-5,18-19H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTZIWBXKRVOQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN2CCN(CC2)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine with Benzyl Halides

A widely applicable approach involves alkylating piperazine with a benzyl halide precursor containing the boronic acid group. This method leverages nucleophilic substitution to form the methylene bridge.

Procedure :

-

Synthesis of 4-(bromomethyl)phenylboronic acid pinacol ester :

-

Piperazine alkylation :

-

Acetylation of the piperazine amine :

-

Deprotection of the boronic acid :

Key Considerations :

Reductive Amination of 4-Formylphenylboronic Acid

This method constructs the methylene bridge via reductive amination between 4-formylphenylboronic acid and piperazine, followed by acetylation.

Procedure :

-

Synthesis of 4-formylphenylboronic acid :

-

Reductive amination :

-

Acetylation :

Key Considerations :

Suzuki-Miyaura Coupling with Prefunctionalized Piperazines

This route employs cross-coupling to attach a preacetylated piperazine fragment to a boronic acid-containing aryl halide.

Procedure :

-

Synthesis of 4-(4-acetylpiperazin-1-ylmethyl)bromobenzene :

-

Miyaura borylation :

Key Considerations :

Direct Modification of Preformed Boronic Acid Derivatives

This one-pot approach modifies commercially available boronic acid precursors via sequential alkylation and acetylation.

Procedure :

-

Alkylation of 4-(aminomethyl)phenylboronic acid :

-

In situ acetylation :

Key Considerations :

-

The boronic acid’s acidity (pKa ~8.5) may interfere with base-mediated alkylation, necessitating pH control.

-

Competing side reactions (e.g., boronic acid trimerization) must be suppressed via dilution.

Comparative Analysis of Synthetic Routes

Optimization Strategies and Mechanistic Insights

Protecting Group Strategies

The pinacol ester emerges as the optimal boronic acid protector due to its stability under both basic and acidic conditions. Alternative protections (e.g., MIDA boronate) offer orthogonal deprotection but are less cost-effective for large-scale synthesis.

Catalytic Systems in Coupling Reactions

Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos) achieve turnover numbers (TON) >100 in Miyaura borylation, but ligand choice critically impacts efficiency. For example, bulky ligands mitigate undesired homocoupling.

Acetylation Kinetics

The acetylation of piperazine proceeds via nucleophilic acyl substitution, with reaction rates increasing in polar aprotic solvents. However, over-acetylation of primary amines (if present) can occur, necessitating stoichiometric control.

Characterization and Validation

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products are biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).

Oxidation: Hydrogen peroxide, sodium perborate.

Substitution: Electrophiles (e.g., alkyl halides), base (e.g., sodium hydride).

Major Products

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of boronic acids, including this compound, can act as inhibitors of the proteasome and other enzymes involved in cancer progression. For instance, a study found that a series of boronic acid analogs exhibited significant anti-proliferative activity against prostate cancer cell lines, outperforming standard antiandrogens like flutamide and bicalutamide . The introduction of the boronic acid moiety allows these compounds to mimic carboxylic acids and phosphates, enhancing their biological activity .

2. Drug Development

The compound's structural features make it suitable for drug development, particularly in creating new therapeutic agents for androgen deprivation therapy. The incorporation of the boronic acid functionality has been shown to improve the efficacy and selectivity of compounds targeting androgen receptors . Additionally, its ability to form reversible covalent bonds with specific biomolecules opens avenues for designing targeted drug delivery systems.

Materials Science Applications

1. Polymer Chemistry

Boronic acids are increasingly utilized in the development of functionalized polymers and hydrogels. Research has demonstrated that (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid can be incorporated into polymer matrices to create bioresponsive materials. These materials can undergo structural changes in response to environmental stimuli, such as pH or glucose levels, making them ideal for biomedical applications like drug delivery and tissue engineering .

2. Sensor Technology

The unique properties of boronic acids allow them to serve as sensors for detecting biomolecules. The ability of boronic acids to form complexes with diols makes them suitable for developing sensors that can detect sugars and other relevant metabolites in biological samples. This application is particularly valuable in diabetes management and metabolic monitoring .

Case Studies

Mechanism of Action

The mechanism of action of (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The piperazine moiety may enhance binding affinity and specificity through additional interactions with the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and biological differences between (4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid and analogous boronic acid derivatives:

Key Analysis

Structural Variations :

- Piperazine Modifications : The acetyl group in the target compound improves water solubility compared to hydrophobic tert-butoxycarbonyl (Boc) or ethyl groups .

- Phenyl Ring Substitutions : Chloro or methyl groups alter electronic properties and binding affinities. For example, the chloro derivative in may exhibit stronger interactions with hydrophobic enzyme pockets.

Biological Activity :

- Boronic acids with acetylpiperazine groups are hypothesized to target proteases or kinases via boronate ester formation with catalytic residues .

- Combretastatin-inspired derivatives (e.g., ) demonstrate that boronic acid placement significantly impacts microtubule disruption, suggesting similar structure-activity relationships for the target compound.

Synthetic Accessibility: Suzuki-Miyaura cross-coupling is a common method for boronic acid synthesis (e.g., ), but precipitation issues in polar solvents (noted in ) highlight the need for solubility-enhancing groups like acetylpiperazine.

Biological Activity

(4-((4-Acetylpiperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative with significant potential in medicinal chemistry. This compound is characterized by a phenyl ring substituted with a piperazine moiety and an acetyl group, which enhances its biological activity and interaction with various molecular targets.

Overview of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors, leading to modulation of biochemical pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial for its function in enzyme inhibition and protein-ligand interactions.

The mechanism of action involves:

- Enzyme Inhibition : The compound can inhibit enzymes by forming covalent bonds with active site residues, affecting their catalytic activity.

- Protein-Ligand Interactions : The piperazine moiety enhances binding affinity through additional interactions, improving specificity towards target proteins .

Research Findings and Case Studies

Numerous studies have explored the biological implications of this compound:

- Anticancer Activity : Research indicates that boronic acids, including this derivative, exhibit anticancer properties through mechanisms such as proteasome inhibition. Bortezomib, a well-known boronic acid drug, has paved the way for exploring similar compounds in cancer therapy .

- Antibacterial and Antiviral Properties : Boronic acids have shown potential as antibacterial and antiviral agents. The modification of bioactive molecules with boronic acid groups can enhance their pharmacokinetic properties while reducing toxicity .

- Protein Modification : Studies have demonstrated that bioconjugates formed with phenylboronic acids can retain enzymatic activity while being immobilized on chromatographic supports, showcasing their utility in biochemical applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-(4-Methylpiperazin-1-yl)phenylboronic acid | Lacks acetyl group; simpler piperazine substitution | Moderate enzyme inhibition |

| 3-(4-Methylpiperazin-1-yl)propanoic acid | Different alkyl chain; less steric hindrance | Limited therapeutic applications |

| 4-(Bromomethyl)phenylboronic acid | No piperazine; only boron functionality | Primarily used in organic synthesis |

The presence of both the acetyl and piperazine groups in this compound contributes to its unique biological profile, enhancing solubility and stability while providing additional sites for interaction with biological targets .

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| 1H NMR | δ 2.1 (s, 3H, CH3CO), δ 3.5–4.0 (m, piperazine) | |

| 13C NMR | δ 170.5 (C=O), δ 45.2 (N-CH2-B) | |

| HRMS | [M+H]+: Calc. 303.17, Found: 303.16 |

Q. Table 2. LC-MS/MS Parameters for Impurity Detection

| Parameter | Carboxy Phenyl BA | Methyl Phenyl BA |

|---|---|---|

| LOD (ppm) | 0.3 | 0.2 |

| LOQ (ppm) | 1.0 | 0.7 |

| Recovery (%) | 92–105 | 88–102 |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.